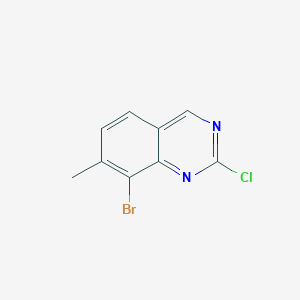

8-Bromo-2-chloro-7-methylquinazoline

Description

General Academic Significance of the Quinazoline (B50416) Core Structure

The quinazoline framework, an aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone of modern medicinal and synthetic chemistry. wikipedia.org These nitrogen-containing heterocyclic compounds are prevalent in nature, forming the core of over 200 biologically active alkaloids isolated from various plants, animals, and microorganisms. wikipedia.orgnih.gov In the realm of medicinal chemistry, the quinazoline scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov

The inherent stability of the quinazoline ring to oxidation, reduction, and hydrolysis reactions makes it a robust foundation for drug design. researchgate.net Its derivatives have demonstrated significant potential, with several hundred compounds identified with anti-inflammatory, anticancer, antimicrobial, antifungal, and antiviral properties. nih.govresearchgate.netnih.gov The versatility of the quinazoline core has led to the development of several approved drugs, underscoring its therapeutic importance. wikipedia.orgnih.gov Structure-activity relationship (SAR) studies frequently highlight that substitutions at specific positions, notably 2, 6, and 8, are crucial for modulating the biological efficacy of these compounds. nih.govresearchgate.net

Importance of Halogenated Quinazolines in Modern Organic Synthesis

Halogenated quinazolines serve as exceptionally versatile intermediates in contemporary organic synthesis, providing a strategic gateway to a diverse range of polysubstituted derivatives. nih.govmdpi.com The presence of halogen atoms (such as chlorine, bromine, or iodine) on the quinazoline scaffold facilitates a variety of transition metal-catalyzed cross-coupling reactions. nih.gov These reactions, including the Suzuki-Miyaura, Stille, Sonogashira, Heck, Kumada, and Buchwald-Hartwig couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com

The utility of halogenated quinazolines is enhanced by the differential reactivity of the carbon-halogen bonds. The typical order of reactivity in these cross-coupling reactions is C-I > C-Br >> C-Cl. mdpi.com This hierarchy allows for selective and sequential functionalization of poly-halogenated quinazolines, where a more reactive halogen can be displaced while a less reactive one remains intact for a subsequent transformation. mdpi.com This strategic approach is fundamental to the efficient and controlled synthesis of complex molecules with potential applications in medicinal and materials chemistry. nih.gov For instance, a bromo-substituted position can be selectively coupled under conditions that leave a chloro-substituent untouched, enabling stepwise library development from a single precursor.

Contextualization of 8-Bromo-2-chloro-7-methylquinazoline within Contemporary Chemical Research

The compound this compound represents a highly valuable and specialized building block in modern chemical research. Its structure is strategically designed for sequential and selective chemical modifications. Possessing two distinct halogen atoms at different positions on the quinazoline core—a bromine atom at position 8 and a chlorine atom at position 2—it embodies the principles of selective cross-coupling chemistry.

Given the higher reactivity of the C-Br bond compared to the C-Cl bond in many palladium-catalyzed reactions, chemists can selectively introduce a substituent at the 8-position via reactions like Suzuki or Sonogashira coupling, while preserving the 2-chloro position for a subsequent, different coupling or nucleophilic substitution reaction. mdpi.com This feature makes this compound an ideal scaffold for creating libraries of novel, complex quinazoline derivatives. Recent research underscores this potential, utilizing this specific compound as a starting scaffold for the synthesis of new quinazoline derivatives via palladium-catalyzed cross-coupling reactions to screen for antibacterial activity. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1388049-83-9 bldpharm.com |

| Molecular Formula | C₉H₆BrClN₂ nih.gov |

| Molecular Weight | 257.51 g/mol echemi.com |

| Synonyms | Not available |

Overview of Research Trajectories for Complex Heterocyclic Systems

The field of heterocyclic chemistry is continuously evolving, driven by the persistent demand for novel compounds in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com Current research trajectories are focused on several key areas. A primary trend is the development of more efficient, sustainable, and atom-economical synthetic methodologies. numberanalytics.com This includes the expanded use of transition-metal catalysis and organocatalysis to forge complex heterocyclic structures with high precision and yield. numberanalytics.commdpi.com Green chemistry principles are also becoming increasingly integral, with a focus on microwave-assisted synthesis and flow chemistry techniques to reduce waste, minimize reaction times, and avoid harsh conditions. nih.govnumberanalytics.com

Another significant trajectory is the growing integration of computational chemistry and in silico modeling in the design of new heterocyclic systems. numberanalytics.comnumberanalytics.com These computational tools allow researchers to predict the properties of molecules and understand structure-activity relationships, accelerating the discovery of compounds with desired biological or material properties. nih.gov Furthermore, research is expanding the application of heterocyclic compounds beyond medicine into areas like materials science for the development of new energy storage technologies, conductive materials, and molecules with specific optical properties. numberanalytics.comnumberanalytics.com The collaborative efforts between synthetic chemists, pharmacologists, and computational scientists are accelerating the pace of discovery, pushing the boundaries of what can be achieved with complex heterocyclic systems. nih.gov

Table 2: Common Cross-Coupling Reactions for Functionalizing Halogenated Quinazolines

| Reaction Name | Reagents | Bond Formed |

|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compounds mdpi.com | C-C |

| Stille Coupling | Organostannanes nih.gov | C-C |

| Sonogashira Coupling | Terminal alkynes nih.gov | C-C (sp²-sp) |

| Heck Coupling | Alkenes | C-C |

| Kumada Coupling | Grignard reagents nih.gov | C-C |

| Buchwald-Hartwig Amination | Amines | C-N |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-bromo-2-chloro-7-methylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c1-5-2-3-6-4-12-9(11)13-8(6)7(5)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEJXCYVFHKJAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC(=NC=C2C=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 8 Bromo 2 Chloro 7 Methylquinazoline and Its Structural Analogs

Classical and Contemporary Cyclocondensation Approaches to Quinazoline (B50416) Formation

The formation of the fundamental quinazoline ring system is a critical first step in the synthesis of 8-Bromo-2-chloro-7-methylquinazoline. Cyclocondensation reactions, which involve the formation of two bonds to create the heterocyclic ring, are the cornerstone of this process.

Synthesis from Anthranilic Acid Derivatives and Related Precursors

The most traditional and widely employed method for quinazoline synthesis is the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acids with amides. nih.govwikipedia.orgchemeurope.com For the specific target molecule, the synthesis would commence with a substituted anthranilic acid, namely 2-amino-3-bromo-4-methylbenzoic acid.

The general Niementowski reaction proceeds by heating the anthranilic acid with an amide, often formamide, to yield a 4(3H)-quinazolinone. ijarsct.co.in Subsequent chlorination of the quinazolinone, typically with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), would then be required to introduce the chlorine atom at the 2-position and furnish the desired this compound.

Variations of this approach may employ other precursors, such as 2-aminobenzonitriles, which can undergo cyclization with orthoesters or formic acid in the presence of an amine. nih.gov Microwave irradiation has been shown to significantly accelerate these reactions and improve yields. nih.govrsc.org

Table 1: Key Cyclocondensation Reactions for Quinazoline Ring Formation

| Reaction Name | Precursors | Reagents | Product Type |

| Niementowski Synthesis | Anthranilic Acid, Amide | Heat | 4(3H)-Quinazolinone |

| Bischler-Napieralski (variant) | β-Arylethylamide | Dehydrating agent (e.g., POCl₃) | Dihydroisoquinoline (related heterocycle) |

| From 2-Aminobenzonitrile | 2-Aminobenzonitrile, Orthoester, Amine | Acid catalyst | 4-Aminoquinazoline |

Nucleophilic Substitution Reactions on Halogenated Quinazoline Scaffolds

Once a dihalogenated quinazoline scaffold is obtained, nucleophilic aromatic substitution (SₙAr) reactions offer a powerful tool for selective functionalization. For a molecule like this compound, the differential reactivity of the two halogen atoms is key.

Regioselectivity and Chemo-selectivity in SₙAr Reactions

In dihaloquinazolines, such as 2,4-dichloroquinazoline, the chlorine atom at the 4-position is significantly more reactive towards nucleophiles than the chlorine at the 2-position. mdpi.comnih.gov This enhanced reactivity is attributed to the electronic effect of the ring nitrogen atoms, which makes the C4 position more electrophilic. nih.govresearchgate.net This inherent regioselectivity allows for the selective substitution at the 4-position while leaving the 2-position untouched.

For this compound, the chlorine at the 2-position is the primary site for nucleophilic attack. The bromine atom on the benzene (B151609) ring is generally less reactive towards SₙAr reactions under typical conditions. This chemo-selectivity allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at the 2-position without disturbing the bromine at the 8-position.

Optimization of Reaction Conditions for Halogen Exchange

The efficiency of nucleophilic substitution reactions on the quinazoline core is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and the nature of the base used.

Solvents such as isopropanol, acetonitrile, and dimethylformamide (DMF) are commonly employed. mdpi.com The reaction temperature can range from room temperature to reflux, depending on the nucleophilicity of the attacking species and the reactivity of the quinazoline substrate. mdpi.comresearchgate.net The addition of a non-nucleophilic base, such as triethylamine (B128534) (NEt₃) or diisopropylethylamine (DIPEA), is often necessary to neutralize the hydrogen halide generated during the reaction. Careful optimization of these conditions is crucial to maximize the yield of the desired product and minimize the formation of side products.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. nih.govfrontiersin.orgnih.govresearchgate.net For this compound, these methods provide a powerful means to selectively form new carbon-carbon and carbon-heteroatom bonds at the positions of the halogen atoms.

The reactivity of aryl halides in these reactions generally follows the order C-I > C-Br > C-Cl. nih.gov This differential reactivity allows for the selective coupling at the more reactive C-Br bond at the 8-position while leaving the C-Cl bond at the 2-position intact, or vice versa, depending on the specific reaction conditions and catalyst system employed.

Table 2: Common Cross-Coupling Reactions for Functionalizing Halogenated Quinazolines

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), base | C-C |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, phosphine (B1218219) ligand, base | C-N |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | C-C (alkyne) |

| Stille Coupling | Organostannane | Pd catalyst | C-C |

| Heck Coupling | Alkene | Pd catalyst, base | C-C (alkene) |

The Suzuki-Miyaura coupling, for instance, is widely used to form C-C bonds by reacting the halogenated quinazoline with an organoboron reagent in the presence of a palladium catalyst and a base. rsc.orgyoutube.comyoutube.com This allows for the introduction of a wide range of aryl, heteroaryl, and vinyl groups at either the 2- or 8-position.

The Buchwald-Hartwig amination is another indispensable tool for forming C-N bonds. nih.govacs.orgwikipedia.org This reaction enables the coupling of amines with the halogenated quinazoline, providing access to a diverse array of amino-substituted quinazolines. By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to achieve selective amination at either the bromo or chloro position.

Similarly, the Sonogashira coupling allows for the introduction of alkyne moieties, while Stille and Heck couplings provide further avenues for C-C bond formation. mdpi.com The strategic application of these transition metal-catalyzed reactions is essential for the elaboration of the this compound scaffold into more complex target molecules.

Palladium-Catalyzed Methodologies (e.g., Suzuki-Miyaura, Sonogashira, Negishi, Kumada)

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the synthesis and functionalization of halogenated quinazolines. nih.govresearchgate.net These reactions offer a robust and versatile platform for forming C-C bonds, allowing for the introduction of aryl, vinyl, alkyl, and alkynyl groups at specific positions on the quinazoline ring, dictated by the location of a halogen substituent.

The Suzuki-Miyaura coupling is a widely employed method for forming Csp²–Csp² bonds by reacting an organic halide with an organoboron compound, typically a boronic acid or its ester. nih.gov This reaction is valued for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents. nih.gov For a substrate like this compound, the differential reactivity of the C-Br and C-Cl bonds can be exploited for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed couplings, allowing for sequential reactions. For instance, a Suzuki-Miyaura reaction could be performed selectively at the C-8 position by carefully choosing the palladium catalyst, ligand, and reaction conditions. mdpi.comnih.gov A common catalytic system for such transformations involves a palladium(II) acetate (B1210297) or Pd(dppf)Cl₂ catalyst with a suitable base like sodium carbonate. mdpi.comtandfonline.comresearchgate.net

The Sonogashira coupling provides an effective route for the formation of a Csp²–Csp bond, linking an aryl halide with a terminal alkyne. nih.gov This reaction typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst, such as copper(I) iodide (CuI). nih.govsnu.edu.in In the context of this compound, the C-8 bromo substituent could be selectively coupled with various terminal alkynes to introduce alkynyl moieties, which are valuable handles for further chemical transformations or for their electronic properties. nih.govresearchgate.net The reaction conditions often involve a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt, and an amine base such as triethylamine in a solvent like THF or DMF at room temperature or slightly elevated temperatures. nih.govresearchgate.net

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. nih.govwikipedia.org Organozinc reagents are known for their high reactivity and functional group tolerance. nih.gov This methodology allows for the formation of C-C bonds between sp², sp³, and sp hybridized carbon atoms. wikipedia.org For the target compound, an organozinc reagent could be coupled at either the C-2 or C-8 position, depending on the reaction conditions and the relative reactivity of the C-Cl and C-Br bonds. nih.govresearchgate.net Pd(PPh₃)₄ is a commonly used catalyst for this transformation. nih.gov

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide in the presence of a nickel or palladium catalyst. nih.govwikipedia.org This was one of the first catalytic cross-coupling methods developed. wikipedia.orgorganic-chemistry.org While highly effective, the utility of Kumada coupling can be limited by the high reactivity of Grignard reagents, which makes them incompatible with certain functional groups. nih.gov In the synthesis of quinazoline analogs, this reaction has been applied to couple aryl or alkyl Grignard reagents with chloroquinazolines. nih.govresearchgate.net A typical catalytic system might involve a nickel catalyst like NiCl₂(dppp).

| Coupling Reaction | Reactants | Bond Formed | Typical Catalyst System | Key Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron Reagent | Csp²–Csp² | Pd(OAc)₂, Pd(dppf)Cl₂, Base (e.g., Na₂CO₃) | Mild conditions, high functional group tolerance, low toxicity. nih.gov |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Csp²–Csp | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, CuI, Amine Base | Direct introduction of alkynyl groups. nih.gov |

| Negishi | Aryl/Vinyl Halide + Organozinc Reagent | Csp²–Csp², Csp²–Csp³ | Pd(PPh₃)₄ or Ni catalyst | High reactivity of organozinc reagent, broad scope. nih.govwikipedia.org |

| Kumada | Aryl/Vinyl Halide + Grignard Reagent | Csp²–Csp², Csp²–Csp³ | NiCl₂(dppp) or Pd catalyst | High reactivity, one of the earliest methods. nih.govwikipedia.org |

Copper-Catalyzed Transformations (e.g., Ullmann-type couplings)

Copper-catalyzed reactions, particularly Ullmann-type couplings, represent a classical yet continuously evolving strategy for the synthesis of N-heterocycles, including quinazolines. acs.orgnih.gov These methods are advantageous due to the low cost and low toxicity of copper compared to palladium. nih.gov

The Ullmann condensation or coupling is particularly effective for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. In the context of quinazoline synthesis, a common approach involves the reaction of a 2-halobenzylamine derivative with an amide or amidine. acs.orgorganic-chemistry.org For example, a substituted (2-bromophenyl)methylamine can react with an amide in the presence of a copper catalyst, such as copper(I) iodide (CuI), and a base like potassium carbonate (K₂CO₃) to form the quinazoline ring system. acs.orgorganic-chemistry.orgnih.gov This process often proceeds through a cascade reaction involving a sequential Ullmann-type N-arylation followed by intramolecular cyclization and aerobic oxidation to yield the final aromatic quinazoline product. acs.orgorganic-chemistry.org Notably, many of these reactions can be performed without the need for a specific ligand, which simplifies the procedure. acs.orgorganic-chemistry.org This strategy provides a practical and convenient route to a variety of quinazoline derivatives. nih.gov

| Reaction Type | Starting Materials | Typical Catalyst/Reagents | Process | Reference |

|---|---|---|---|---|

| Cascade Cyclization | Substituted (2-bromophenyl)methylamines and amides | CuI, K₂CO₃, in air | Sequential Ullmann-type coupling and aerobic oxidation. | acs.orgorganic-chemistry.org |

| Ullmann Condensation | ortho-Iodobenzaldehydes and amidine hydrochlorides | CuI, Cs₂CO₃ | Copper-catalyzed condensation to form the quinazoline ring. | mdpi.com |

Nickel-Catalyzed Cross-Electrophile Coupling

Nickel catalysis has emerged as a powerful tool in cross-coupling chemistry, often providing complementary reactivity to palladium. nih.gov Nickel catalysts can facilitate the coupling of less reactive electrophiles, such as aryl chlorides, and are particularly effective in cross-electrophile coupling reactions. These reactions involve the coupling of two different electrophiles, often an organohalide and an alkyl halide, under reductive conditions.

For quinazoline synthesis, nickel-catalyzed reactions have been employed for C-H/N-H bond activation to construct the heterocyclic ring. organic-chemistry.org An atom-economic [4+2] annulation of benzylamines and nitriles can be achieved using a nickel catalyst, where an in-situ formed amidine directs the catalyst to activate an ortho C-H bond. organic-chemistry.org Furthermore, nickel catalysis is valuable for the functionalization of pre-formed quinazoline rings. For instance, nickel-catalyzed Kumada cross-coupling has been used for the synthesis of 2,4-diarylquinazolines from quinazoline-4-tosylates. researchgate.net More recently, nickel-catalyzed cross-electrophile coupling of azaheterobenzyl chlorides has been explored for the synthesis of complex 1,1-diarylalkanes, a strategy that could be adapted for the functionalization of methylquinazolines. wisc.edu

C-H Activation and Selective Functionalization Strategies

Direct C-H activation is a highly desirable synthetic strategy as it avoids the need for pre-functionalization of substrates (e.g., conversion to halides or organometallics), thus increasing atom economy and reducing synthetic steps. bohrium.com

Benzylic C-H Diversification in Azaheterocycles

The methyl group at the C-7 position of this compound represents a key site for functionalization via benzylic C-H activation. Azaheterocycles, like quinazolines, present unique challenges and opportunities for selective C-H functionalization. wisc.edu Strategies often involve an initial C-H chlorination step to convert the relatively inert C(sp³)–H bond into a more reactive C-Cl bond, which can then be subjected to various nucleophilic substitution or cross-coupling reactions. wisc.eduwisc.edu This two-step sequence allows for the introduction of a wide range of functional groups, including amines, azoles, and phenols, that might be incompatible with direct C-H oxidation methods. wisc.edu Photoredox catalysis has also been employed to generate carbocations at benzylic positions, enabling subsequent azolation. nih.gov Radical C(sp³)–H functionalization methods also offer strategic pathways to install diverse functional groups, expanding the chemical space for drug discovery. nih.gov

Direct C(4)-H Amination

While the target molecule has a chloro group at the C-2 position, the C-4 position in other quinazoline analogs is a common site for C-H functionalization. Direct C(4)-H amination represents an efficient method to install amine functionalities, which are prevalent in biologically active molecules. Rhodium and cobalt catalysts have been successfully used to mediate the C-H activation of arenes for quinazoline synthesis. nih.govorganic-chemistry.org For example, Co(III)-catalyzed C-H activation of N-sulfinylimines and benzimidates, coupled with dioxazolones, provides a pathway to quinazolines. acs.org These advanced methods highlight the potential for late-stage functionalization of the quinazoline core, offering rapid access to diverse libraries of compounds for screening and development.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. magnusconferences.com The goal is to develop processes that are more environmentally benign, safer, and more efficient in terms of resource utilization. nih.gov

In the context of quinazoline synthesis, this translates to several key strategies. One approach is the use of metal-free reaction conditions. For example, a four-component reaction has been described for preparing substituted quinazolines from simple anilines, aromatic aldehydes, and ammonium (B1175870) iodide, which proceeds via direct C-H functionalization ortho to the amino group without any metal catalyst. rsc.org Another strategy involves using environmentally friendly solvents like water or deep eutectic solvents (DES), employing microwave-assisted synthesis to reduce reaction times and energy consumption, or using catalysts that are abundant and non-toxic, such as iron or copper. rsc.orgtandfonline.com The development of one-pot reactions and cascade processes also aligns with green chemistry principles by reducing the number of workup and purification steps, thereby minimizing waste generation. nih.gov For instance, the copper-catalyzed cascade synthesis of quinazolines from (2-bromophenyl)methylamines and amides is performed under air as the oxidant, which is an economical and environmentally friendly approach. acs.org

Solvent-Free Reactions and Mechanochemical Approaches

Solvent-free reactions and mechanochemistry represent a significant advancement in green synthesis by minimizing waste and often enhancing reaction rates and yields. Mechanochemical synthesis, which utilizes mechanical energy from grinding or milling to induce chemical reactions, is particularly noteworthy for its ability to promote reactions between solid-state reactants.

While specific research on the mechanochemical synthesis of this compound is not extensively documented, the synthesis of structurally related quinazolinones under solvent-free and mechanochemical conditions provides a strong precedent. For instance, the synthesis of quinazolin-4(3H)-ones has been successfully demonstrated using ball milling. Current time information in Pasuruan, ID. In these reactions, 2-aminobenzamides are reacted with aldehydes under solvent-free mechanochemical conditions, often with an oxidizing agent like o-iodoxybenzoic acid (IBX), to yield the corresponding quinazolinone derivatives in fair yields. Current time information in Pasuruan, ID. This methodology is notable for its control over reactivity and prevention of explosive side reactions that can occur in solvent-free reactions of amines with hypervalent iodine reagents. Current time information in Pasuruan, ID.

The general applicability of this approach suggests a potential pathway for the synthesis of the precursor to this compound, namely 8-bromo-7-methylquinazolin-2-one. This could theoretically be achieved by reacting a suitably substituted 2-aminobenzamide (B116534) with a one-carbon synthon under mechanochemical conditions.

Furthermore, the conversion of a quinazolinone precursor to the final 2-chloroquinazoline (B1345744) product can also be envisioned under solvent-free conditions. A notable example is the large-scale solvent-free chlorination of hydroxy-pyrimidines, -pyridines, and -pyrazines using an equimolar amount of phosphorus oxychloride (POCl₃). This method, which involves heating the reactants in a sealed reactor, has been shown to be effective for a range of heterocyclic compounds and offers a significant reduction in solvent waste compared to traditional methods that use POCl₃ as both a reagent and a solvent.

Below is a table summarizing findings for the mechanochemical synthesis of quinazolin-4(3H)-ones, which serves as a model for the potential synthesis of the quinazolinone precursor of the target compound.

| Reactants | Conditions | Product | Yield (%) | Reference |

| 2-Aminobenzamide, Aldehyde, IBX | Ball milling, solvent-free, 1 hour | Substituted quinazolin-4(3H)-one | Fair | Current time information in Pasuruan, ID. |

| 2-Aminobenzamide, 4-Ethylbenzaldehyde, IBX | Ball milling, solvent-free, large scale | 2-(4-Ethylphenyl)quinazolin-4(3H)-one | 68 | nih.gov |

Use of Eco-friendly Catalytic Systems

The use of eco-friendly catalytic systems offers another promising avenue for the green synthesis of this compound and its analogs. These catalysts are typically characterized by their high efficiency, reusability, and low toxicity. A variety of catalytic systems have been explored for the synthesis of the core quinazoline scaffold.

One-pot, three-component reactions are particularly amenable to the use of green catalysts. For example, the synthesis of quinazoline derivatives has been achieved using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper. mdpi.comnih.gov This heterogeneous catalyst facilitates the reaction of 2-amino-5-chlorobenzophenone, various aldehydes, and ammonium acetate under solvent-free conditions, leading to high yields and allowing for easy separation and reuse of the catalyst. mdpi.comnih.gov

Another innovative approach involves the use of visible light-driven photocatalysis. Curcumin-sensitized titanium dioxide (TiO₂) nanoparticles have been employed for the synthesis of quinazoline derivatives from aldehydes, urea/thiourea, and dimedone. mdpi.com This method takes advantage of a renewable energy source and operates under mild conditions, achieving high product yields in short reaction times. mdpi.com

For the synthesis of the quinazoline ring system, transition-metal-catalyzed reactions using earth-abundant and less toxic metals are gaining prominence. Manganese-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzylamines with alcohols or aldehydes presents a sustainable route to quinazolines. frontiersin.org Similarly, copper-catalyzed C-H activation and C-N coupling reactions are efficient methods for constructing the quinazoline scaffold from simple starting materials, benefiting from the low cost and low toxicity of copper salts. frontiersin.org

The development of a streamlined, three-step synthesis of a complex quinazoline analog, Ziresovir, highlights the utility of copper catalysis. acs.org This process begins with a copper-catalyzed ring closure between a 2-bromobenzoic acid derivative and a guanidine (B92328) to form the quinazolinone scaffold. acs.org This initial step is crucial as it establishes the core heterocyclic structure and could be adapted for the synthesis of 8-bromo-7-methylquinazolin-2-one from 2,3-dibromo-6-methylbenzoic acid and a suitable nitrogen source.

The subsequent chlorination of the quinazolinone intermediate is a critical step to arrive at the final 2-chloroquinazoline. While traditional methods often employ harsh reagents like phosphorus oxychloride, emerging research focuses on more environmentally friendly chlorination techniques. A recently developed photocatalytic process using iron and sulfur catalysts activated by mild blue light offers a promising eco-friendly alternative for the chlorination of organic molecules. rice.edusciencedaily.com This method operates at room temperature and provides precise control over the chlorination, potentially avoiding the formation of unwanted byproducts. rice.edusciencedaily.com While its application to quinazolinones has not yet been specifically reported, it represents a significant step towards greener chlorination processes.

The table below summarizes various eco-friendly catalytic systems used for the synthesis of quinazoline derivatives, which could be adapted for the synthesis of this compound.

| Catalyst System | Reactants | Reaction Type | Key Advantages | Reference |

| Magnetic Graphene Oxide-Cu Nano-catalyst | 2-Amino-5-chlorobenzophenone, Aldehydes, Ammonium acetate | Three-component, one-pot, solvent-free | Reusable, high efficiency, short reaction time | mdpi.comnih.gov |

| Curcumin-sensitized TiO₂ | Aldehydes, Urea/Thiourea, Dimedone | Visible light-driven photocatalysis | Uses renewable energy, mild conditions, cost-effective | mdpi.com |

| Manganese (I) Catalyst | 2-Aminobenzylamines, Alcohols/Aldehydes | Acceptorless Dehydrogenative Coupling | Use of earth-abundant metal, atom-economical | frontiersin.org |

| Copper (I) Iodide | 2-Halobenzoic acids, Guanidine | Ring closure | Low toxicity, inexpensive catalyst | acs.org |

| Iron and Sulfur Photocatalysts | Organic molecules | Chlorination | Eco-friendly, room temperature, high precision, avoids harsh reagents | rice.edusciencedaily.com |

Advanced Derivatization and Scaffold Functionalization of 8 Bromo 2 Chloro 7 Methylquinazoline

Regioselective Functionalization at the Methyl Group (C-7)

The methyl group at the C-7 position presents a unique site for functionalization through C(sp³)–H bond activation. While challenging, several strategies can be employed for its selective modification.

One common approach is radical halogenation , typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN or under photochemical conditions. This reaction replaces a hydrogen atom of the methyl group with a bromine atom, yielding an 8-bromo-2-chloro-7-(bromomethyl)quinazoline. This bromomethyl intermediate is a versatile synthon that can be readily converted into other functional groups via nucleophilic substitution. For example, it can be transformed into alcohols, ethers, amines, or nitriles.

Another strategy involves oxidation of the methyl group. researchgate.net Using strong oxidizing agents, the methyl group can be converted to a formyl group (aldehyde) or a carboxyl group (carboxylic acid). These functional groups are valuable for subsequent reactions, such as reductive amination, Wittig reactions, or amide bond formation, further expanding the diversity of accessible derivatives.

Furthermore, the protons of the methyl group are weakly acidic and can be deprotonated with a strong base to form a carbanion. This nucleophilic species can then react with various electrophiles. While functionalization of the 2-methyl group in quinazolinones via carbanion chemistry is well-documented, applying this regioselectively to the C-7 methyl group requires careful optimization of reaction conditions to avoid competing reactions at other sites. acs.org

Synthesis of Poly-substituted and Highly Functionalized Quinazoline (B50416) Derivatives

The orthogonal reactivity of the C-2 chloro, C-8 bromo, and C-7 methyl groups on 8-bromo-2-chloro-7-methylquinazoline makes it an excellent platform for the synthesis of poly-substituted derivatives. nih.govresearchgate.net A sequential and regioselective approach allows for the introduction of three or more distinct functional groups onto the scaffold.

A typical synthetic sequence might involve:

C-8 Functionalization: The first step often involves a palladium-catalyzed cross-coupling reaction at the C-8 bromo position. This is because the conditions for Suzuki or Buchwald-Hartwig reactions are generally compatible with the C-2 chloro group, which remains intact for the next step. nih.gov

C-2 Functionalization: The resulting 8-substituted-2-chloro-7-methylquinazoline can then undergo nucleophilic aromatic substitution at the C-2 position. A wide variety of nucleophiles can be introduced here, taking advantage of the high reactivity of the C-2 chloro group.

C-7 Functionalization: Finally, the methyl group at C-7 can be modified through radical halogenation/substitution or oxidation, as described previously.

This stepwise approach provides precise control over the substitution pattern, enabling the creation of a library of highly functionalized quinazolines with diverse properties. nih.gov

Table 2: Exemplary Sequential Functionalization Strategy

Step Reaction Position(s) Modified Description 1 Suzuki Coupling C-8 An aryl group is introduced at the C-8 position via palladium catalysis, leaving the C-2 chloro group untouched. 2 Nucleophilic Substitution C-2 The C-2 chloro group is displaced by an amine (e.g., morpholine) to form a 2,8-disubstituted quinazoline. 3 Radical Bromination C-7 (Methyl Group) The C-7 methyl group is converted to a bromomethyl group using NBS and a radical initiator. 4 Nucleophilic Substitution C-7 (Bromomethyl Group) The bromomethyl group is further reacted with a nucleophile (e.g., sodium azide) to yield a highly functionalized, poly-substituted quinazoline.

Construction of Fused and Complex Multi-cyclic Systems

The functional handles on the this compound scaffold can be utilized to construct fused and complex multi-cyclic systems through intramolecular cyclization or annulation reactions. openmedicinalchemistryjournal.com These reactions lead to the formation of new rings fused to the quinazoline core, significantly increasing molecular complexity and rigidity.

One strategy involves a two-step process where a substituent is first introduced at either the C-2 or C-8 position. This new substituent must contain a functional group that can subsequently react with another part of the molecule. For example:

An amine introduced at the C-2 position could undergo a condensation reaction with an aldehyde generated by oxidizing the C-7 methyl group, forming a new fused pyrimidine (B1678525) ring.

A substituent introduced via Suzuki coupling at C-8 could contain a nucleophilic group that attacks the C-7 methyl group (after its conversion to an electrophilic bromomethyl group), leading to a new five or six-membered ring.

Annulation reactions, where a new ring is formed in a single transformation, are also a powerful tool. rsc.orgresearchgate.net For instance, a difunctional reagent could potentially bridge the C-2 and C-8 positions through a sequence of reactions, such as an initial nucleophilic substitution at C-2 followed by an intramolecular cross-coupling at C-8. The synthesis of pyrazolo[1,5-a]quinazolines and indazolo[2,3-a]quinazolines from functionalized quinazoline precursors showcases the potential for creating such complex fused systems. nih.govrsc.org

Strategies for Late-Stage Derivatization and Scaffold Modification

Late-stage functionalization (LSF) is a critical strategy in medicinal chemistry and materials science for rapidly generating analogues of a lead compound without resorting to de novo synthesis. nih.govscispace.com The this compound scaffold is exceptionally well-suited for LSF due to the reliable and selective reactivity of its halogenated positions.

The C-8 bromo group is a prime target for late-stage modification via palladium-catalyzed cross-coupling reactions. These reactions are known for their broad functional group tolerance, allowing for the introduction of diverse aryl and heteroaryl fragments onto a complex, pre-existing molecular core. rsc.org Similarly, the C-2 chloro group allows for late-stage diversification through SNAr reactions. chim.it The ability to perform these transformations selectively provides a powerful platform for structure-activity relationship (SAR) studies.

For example, a biologically active core molecule containing the this compound unit could be synthesized. In the final steps, this core could be split into parallel syntheses where the C-8 position is modified with a library of boronic acids (via Suzuki coupling) and the C-2 position is reacted with a library of amines (via SNAr). This approach efficiently generates a focused library of analogues for biological screening or materials testing. chem-station.comnih.gov

Computational and Theoretical Chemistry Studies of 8 Bromo 2 Chloro 7 Methylquinazoline

Electronic Structure and Molecular Geometry Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are employed to determine the optimized molecular geometry, electronic distribution, and other key properties of 8-Bromo-2-chloro-7-methylquinazoline.

Theoretical studies on related quinazoline (B50416) derivatives have demonstrated that methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), provide reliable results for geometric parameters and electronic properties. researchgate.net For this compound, DFT calculations would begin with the optimization of its geometry to find the lowest energy conformation. This process yields precise information on bond lengths, bond angles, and dihedral angles.

The quinazoline core, being a fused aromatic system, is inherently planar. The primary geometric variables would be the bond lengths and angles involving the substituents (Bromo, Chloro, and Methyl groups). The C-Br and C-Cl bond lengths are of particular interest, as they influence potential intermolecular interactions. Similarly, the orientation of the methyl group at the C7 position would be determined.

The electronic structure analysis involves examining the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it visually represents the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring are expected to be the most electron-rich centers, making them susceptible to electrophilic attack or coordination. The halogen atoms, despite their high electronegativity, can exhibit a region of positive electrostatic potential on their outermost surface along the C-X bond axis (a phenomenon known as a σ-hole), which is crucial for halogen bonding. researchgate.net

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations of Analogous Structures

| Parameter | Predicted Value (Å or °) | Comment |

|---|---|---|

| C2-Cl Bond Length | ~1.74 Å | Typical C(sp²)-Cl bond length. |

| C8-Br Bond Length | ~1.90 Å | Typical C(sp²)-Br bond length. |

| C7-C(methyl) Bond Length | ~1.51 Å | Standard C(sp²)-C(sp³) single bond. |

| C4-N3-C2 Angle | ~116° | Angles within the pyrimidine ring. |

| N1-C2-N3 Angle | ~127° | |

| Dihedral Angle (Benzene/Pyrimidine) | ~0-2° | The fused ring system is expected to be nearly planar. |

Note: The data in this table are representative values based on DFT studies of similar halo-substituted quinazoline derivatives and are intended for illustrative purposes, as specific computational data for this compound is not publicly available.

Prediction of Reactivity and Selectivity via Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. mdpi.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. In many quinazoline derivatives, the HOMO is typically distributed over the entire bicyclic ring system, particularly the electron-rich benzene (B151609) moiety. The LUMO is often localized more on the pyrimidine ring, which contains the electronegative nitrogen atoms. acs.orgresearchgate.net

Analysis of the HOMO and LUMO distributions can predict the regioselectivity of reactions. For instance, an electrophilic attack would likely occur at sites where the HOMO has the largest coefficient, while a nucleophilic attack would target atoms where the LUMO is concentrated. For quinazolines, nucleophilic substitution is often challenging but can be directed to the C2 and C4 positions, which are activated by the adjacent nitrogen atoms. nih.gov

Table 2: Representative Frontier Molecular Orbital (FMO) Data for Substituted Quinazolines

| Parameter | Typical Value (eV) | Implication for this compound |

|---|---|---|

| E(HOMO) | -6.0 to -7.0 eV | Indicates electron-donating capability. Halogen substituents tend to lower this value. |

| E(LUMO) | -1.5 to -2.5 eV | Indicates electron-accepting capability. Halogen substituents lower this value, increasing electrophilicity. |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 eV | A relatively large gap suggests high kinetic stability. |

| Ionization Potential (I ≈ -E(HOMO)) | 6.0 to 7.0 eV | Energy required to remove an electron. |

| Electron Affinity (A ≈ -E(LUMO)) | 1.5 to 2.5 eV | Energy released upon gaining an electron. |

Note: These values are illustrative and derived from computational studies on various quinazoline derivatives. The exact values for this compound would require specific calculations.

Conformational Analysis and Intermolecular Interactions

Of greater chemical and physical significance are the intermolecular interactions that govern how molecules of this compound arrange themselves in the solid state (crystal packing) and interact with other molecules, such as biological targets. Computational studies, often in conjunction with X-ray crystallography data from similar compounds, can elucidate these non-covalent interactions.

Key potential intermolecular interactions for this molecule include:

Halogen Bonding: Both the bromine and chlorine atoms can act as halogen bond donors. A halogen bond is a non-covalent interaction where an electrophilic region (the σ-hole) on the halogen atom interacts with a nucleophilic site, such as a nitrogen or oxygen atom, or a π-system on an adjacent molecule. beilstein-journals.org Studies on halo-substituted quinazolinones have identified I···Cl and Cl···Cl halogen bonds as important interactions in their crystal structures. mdpi.com In this compound, Br···N or Cl···N interactions between molecules are highly probable.

π-π Stacking: The planar aromatic quinazoline core can participate in π-π stacking interactions. These interactions, driven by electrostatic and dispersion forces, involve the face-to-face or offset stacking of the aromatic rings of adjacent molecules. These are common and significant stabilizing forces in the crystal packing of aromatic heterocycles. researchgate.netnih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts in a crystal lattice, providing a detailed picture of the crystal packing environment. bohrium.com

Quantum Chemical Characterization of Aromaticity and Stability

The quinazoline scaffold is composed of two fused aromatic rings: a benzene ring and a pyrimidine ring. Aromaticity is a key property that confers significant thermodynamic stability and influences chemical reactivity. researchgate.net Quantum chemical methods can be used to quantify the degree of aromaticity of each ring in this compound.

Several computational indices are used to assess aromaticity:

Structural Indices: The Harmonic Oscillator Model of Aromaticity (HOMA) index evaluates aromaticity based on the degree of bond length equalization. A HOMA value close to 1 indicates high aromaticity, while a value near 0 suggests a non-aromatic system.

Magnetic Indices: The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion. It involves placing a "ghost" atom at the center of a ring and calculating its magnetic shielding. A significant negative NICS value (e.g., NICS(1)zz, calculated 1 Å above the ring plane) is indicative of a diatropic ring current, a hallmark of aromaticity. bohrium.com For heterocyclic systems, variations of this method may provide more accurate assessments. bohrium.com

Electronic Indices: These indices, such as the Para-Delocalization Index (PDI) and the Fluctuation Index (FLU), are based on the analysis of electron delocalization over the ring.

Basicity and Protonation State Analysis of Quinazoline Nitrogen Atoms

The quinazoline ring contains two nitrogen atoms, N1 and N3, which are basic centers capable of accepting a proton. The relative basicity of these two sites determines the preferred location of protonation, which is crucial for the molecule's behavior in acidic environments and its interaction with biological receptors. The basicity is quantified by the pKa value of the conjugate acid. The parent quinazoline has a pKa of 3.51. researchgate.net

Computational methods can predict the most likely protonation site by calculating the proton affinity (the negative of the enthalpy change for the protonation reaction) for each nitrogen atom or by calculating the relative energies of the two possible protonated forms.

For the quinazoline ring system, protonation at N1 is generally favored over N3. Computational studies on 4-aminoquinazolines have confirmed that the N1 position is the most basic site. researchgate.net This preference can be attributed to the electronic effects and the stability of the resulting cation.

The substituents on the this compound ring will modulate the basicity of the nitrogen atoms:

7-Methyl Group: The methyl group is weakly electron-donating. It will slightly increase the electron density on the benzene ring, which in turn can be relayed to the pyrimidine ring, slightly increasing the basicity of the nitrogen atoms.

The net effect will be a combination of these competing influences. However, the strong electron-withdrawing effects of the two halogen atoms are likely to dominate, making this compound a weaker base than the unsubstituted quinazoline. DFT calculations coupled with an appropriate solvent model (like CPCM) can provide quantitative predictions of the pKa values and confirm that N1 remains the preferred site of protonation. researchgate.net

Role of 8 Bromo 2 Chloro 7 Methylquinazoline in Material Science and Advanced Chemical Synthesis

Application as a Core Building Block for Complex Organic Scaffolds

The primary value of 8-Bromo-2-chloro-7-methylquinazoline in advanced chemical synthesis lies in its capacity to serve as a rigid, functionalizable core for constructing elaborate organic molecules. The bromo and chloro substituents are ideal handles for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The differential reactivity of the C-Br and C-Cl bonds is a key feature. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in standard palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This reactivity hierarchy (C-I > C-Br > C-Cl) allows for regioselective functionalization. For instance, a Sonogashira coupling can be performed selectively at the more reactive C8-Br position to introduce an alkynyl group, leaving the C2-Cl position intact for a subsequent, different coupling reaction, such as a Suzuki coupling to add an aryl group. This stepwise approach provides precise control over the final molecular architecture, enabling the synthesis of highly complex, multi-substituted quinazoline (B50416) derivatives that would be difficult to access through other means.

Common transformations utilizing this scaffold include:

Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to introduce aryl or heteroaryl groups.

Sonogashira Coupling: Reacting with terminal alkynes to form aryl-alkyne structures, extending the π-conjugated system.

Buchwald-Hartwig Amination: Reacting with primary or secondary amines to install nitrogen-based functional groups.

This strategic, sequential functionalization allows chemists to build a vast library of derivatives from a single, readily accessible starting material, making it an invaluable scaffold in fields ranging from medicinal chemistry to materials science.

| Reaction Type | Position | Coupling Partner | Resulting Linkage | Typical Application |

| Sonogashira Coupling | C8 (more reactive) | Terminal Alkyne | C-C (sp-sp²) | Extension of π-conjugation |

| Suzuki-Miyaura Coupling | C2 (less reactive) | Arylboronic Acid | C-C (sp²-sp²) | Introduction of aryl moieties |

| Buchwald-Hartwig | C8 or C2 | Amine | C-N | Installation of donor groups |

Utilization in the Synthesis of Ligands for Organometallic Chemistry and Catalysis

The quinazoline nucleus itself possesses coordinating atoms—the two nitrogen atoms of the pyrimidine (B1678525) ring—making it an attractive framework for the design of ligands in organometallic chemistry. By functionalizing the this compound core, chemists can create sophisticated multidentate ligands with tailored electronic and steric properties.

Derivatives of this quinazoline can serve as ligands that bind to a variety of transition metals, including palladium, copper, nickel, and cobalt. The nitrogen atoms at the N1 and N3 positions can act as a chelating unit. Furthermore, the substituents introduced at the C2 and C8 positions via cross-coupling reactions can provide additional coordination sites. For example, installing a pyridyl group at the C2 position and a phosphine-containing group at the C8 position would generate a tridentate P,N,N-ligand.

The nature of these substituents significantly influences the properties of the resulting metal complex:

Electronic Tuning: Electron-donating or electron-withdrawing groups attached to the quinazoline ring can modulate the electron density at the metal center, thereby fine-tuning its catalytic activity.

Steric Control: Bulky substituents can create a specific steric environment around the metal, influencing the selectivity of a catalytic reaction (e.g., enantioselectivity).

These tailored quinazoline-based ligands can be employed in various catalytic applications, such as C-C bond formation, oxidation, and reduction reactions. The stable metal-ligand complexes formed are also being explored for their potential in various fields, leveraging the inherent biological and photophysical properties of the quinazoline core.

Exploration in the Development of Optoelectronic Materials and Photophysical Systems

Quinazoline derivatives have emerged as promising candidates for optoelectronic materials due to their rigid, planar structure and tunable electronic properties. The this compound scaffold is an excellent starting point for creating "push-pull" or donor-acceptor (D-A) systems, which are fundamental to many organic electronic materials.

In this context, the quinazoline core typically functions as the electron-accepting (A) unit. By using cross-coupling reactions to attach electron-donating (D) groups (such as amino or alkoxy-substituted aryl groups) at the C2 and/or C8 positions, molecules with strong intramolecular charge transfer (ICT) characteristics can be synthesized. Upon photoexcitation, an electron moves from the highest occupied molecular orbital (HOMO), primarily localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is mainly located on the quinazoline acceptor core. This ICT process is crucial for the material's photophysical properties.

Derivatives of this compound, particularly those with donor-acceptor architecture, often exhibit strong fluorescence. The emission properties, such as wavelength, intensity, and quantum yield, can be precisely tuned by varying the strength and position of the donor and acceptor groups. For instance, stronger electron-donating groups typically lead to a red-shift in the emission spectrum, moving the fluorescence from the blue to the green or even red region.

Many of these D-A quinazoline derivatives exhibit solvatochromism, where the color of their emission changes with the polarity of the solvent. This phenomenon arises because the excited state, having a larger dipole moment due to charge separation, is stabilized more by polar solvents than the ground state. As a result, the energy gap for fluorescence emission decreases in more polar solvents, causing a bathochromic (red) shift. This property is not only of fundamental interest but also makes these compounds useful as probes for local environmental polarity.

| Compound Type | Donor Group (Example) | Acceptor Core | Typical Emission Range | Quantum Yield (QY) | Key Property |

| 2-Amino-quinazoline | Diphenylamino | Quinazoline | Blue (414 nm) | > 80% | High Efficiency |

| 4-Amino-quinazoline | Carbazolyl | Quinazoline | Blue-Green (480 nm) | ~ 40-60% | Tunable Emission |

| 2,8-Diaryl-quinazoline | Methoxyphenyl | Quinazoline | Blue-Green (430-510 nm) | Variable | ICT Character |

Note: Data is representative of donor-acceptor quinazoline systems and illustrates general principles.

The charge transfer properties of these molecules are central to their function in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). The separation of the HOMO and LUMO on different parts of the molecule is a defining feature. Theoretical calculations, such as those using Density Functional Theory (DFT), confirm that the HOMO is typically localized on the electron-donating substituents, while the LUMO resides on the electron-deficient quinazoline core.

This spatial separation of frontier orbitals facilitates efficient charge separation and transport. The energy levels of the HOMO and LUMO can be precisely controlled by chemical modification, allowing for the design of materials with energy levels that match the requirements of specific device architectures. For example, in OLEDs, tuning the HOMO-LUMO gap allows for control over the emission color, while matching the HOMO and LUMO levels with adjacent charge-transporting layers is crucial for efficient device performance.

Potential in Sensor Technology and Chemical Probes

The tunable photophysical properties of quinazoline derivatives make them excellent candidates for use in chemical sensors and fluorescent probes. The sensing mechanism often relies on the interaction of an analyte (such as a metal ion or a proton) with the quinazoline-based molecule, leading to a detectable change in its absorption or fluorescence properties.

Quinazolinone-based chemosensors have been developed for the selective detection of various metal ions, including Fe³⁺, Cu²⁺, Ni²⁺, and Zn²⁺. The binding of a metal ion to the coordinating nitrogen and oxygen atoms of the sensor can induce a "turn-on" or "turn-off" fluorescence response through mechanisms like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). For example, the binding of a paramagnetic metal ion like Cu²⁺ often leads to fluorescence quenching, providing a "turn-off" signal.

Furthermore, the nitrogen atoms in the quinazoline ring are basic and can be protonated in acidic conditions. This protonation alters the electronic structure of the molecule and can lead to significant changes in its color (halochromism) or fluorescence, making these compounds effective as pH sensors. Arylvinyl-substituted quinazolines, in particular, have shown promise as colorimetric pH sensors, with distinct color changes upon protonation. The ability to functionalize the this compound scaffold allows for the incorporation of specific binding sites for target analytes, enabling the rational design of highly selective and sensitive chemical probes.

Precursor for Advanced Polymer and Supramolecular Architectures

The presence of two reactive halogen sites makes this compound an ideal difunctional monomer for the synthesis of advanced polymers. Through step-growth polymerization techniques, such as Suzuki or Sonogashira polycondensation, this monomer can be incorporated into the backbone of conjugated polymers.

In such a polymerization, the quinazoline unit would be a recurring structural motif along the polymer chain. This would impart the inherent electronic and photophysical properties of the quinazoline core to the entire macromolecule. The resulting polymers could be designed to have small bandgaps, making them suitable for applications as organic semiconductors in transistors or photovoltaic devices. The rigid quinazoline unit would also contribute to the polymer's thermal stability and influence its morphology in the solid state.

Beyond covalent polymers, functionalized derivatives of this compound can serve as building blocks for supramolecular architectures. By introducing moieties capable of specific non-covalent interactions (e.g., hydrogen bonding, π-π stacking, or metal coordination), these molecules can be programmed to self-assemble into well-defined, ordered structures like liquid crystals, gels, or molecular networks. This bottom-up approach allows for the creation of highly organized materials with emergent properties that are dictated by the structure and arrangement of the individual quinazoline-based components.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-bromo-2-chloro-7-methylquinazoline, and what key parameters influence yield?

- Methodological Answer : Synthesis typically involves halogenation and alkylation steps. For analogous quinazolines, bromination at the 8-position is achieved using bromine in acetic acid under controlled conditions (e.g., dropwise addition over 1–2 hours, as in bromination of similar heterocycles ). Chlorination at the 2-position may employ POCl₃ or thionyl chloride. Critical parameters include reaction temperature (often 60–80°C for halogenation), stoichiometry of reagents (e.g., bromine:substrate ratio), and pH (acidic conditions stabilize intermediates). Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

- Methodological Answer : Purity is assessed via reverse-phase HPLC (≥97% purity threshold) and melting point analysis. Structural confirmation relies on:

- Mass Spectrometry (MS) : High-resolution MS identifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine/chlorine .

- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., methyl at C7, bromine at C8), with DEPT-135 confirming CH₃ groups. Discrepancies between experimental and calculated spectra require DFT-based simulations .

- Elemental Analysis : Carbon/hydrogen/nitrogen percentages must align with theoretical values (±0.3%) .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : LC-MS/MS with MRM (multiple reaction monitoring) is preferred for sensitivity. Calibration curves (1–1000 ng/mL) using deuterated internal standards (e.g., d₃-methyl analogs) minimize matrix effects. Sample preparation involves protein precipitation (acetonitrile) followed by SPE (C18 cartridges). Limit of quantification (LOQ) should be validated to ≤10 ng/mL .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-product formation during the synthesis of this compound?

- Methodological Answer : By-products (e.g., dihalogenated isomers) arise from excessive halogenation. Strategies include:

- Kinetic Control : Lower bromination temperatures (40–50°C) and shorter reaction times to favor mono-substitution .

- Protecting Groups : Temporarily block reactive sites (e.g., C4 with tert-butoxycarbonyl) before introducing halogens .

- Catalysis : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity. Post-reaction, by-products are separable via fractional crystallization (ethanol/water) .

Q. What strategies resolve contradictory data between theoretical and experimental NMR spectra for halogenated quinazolines?

- Methodological Answer : Discrepancies often stem from solvent effects or dynamic processes (e.g., rotamers). Solutions include:

- Variable-Temperature NMR : Identify broadening/resolved peaks at low temperatures (−40°C).

- COSY/NOESY : Confirm spatial proximity of substituents (e.g., methyl at C7 and bromine at C8).

- DFT Calculations : Simulate chemical shifts (GIAO method) using Gaussian09 to cross-validate experimental data .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromine at C8 activates the quinazoline core for Suzuki-Miyaura couplings, while the methyl group at C7 introduces steric hindrance. Key considerations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.